molecular formula C47H53NO15 B3030617 Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity CAS No. 932042-85-8

Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity

Número de catálogo B3030617
Número CAS: 932042-85-8
Peso molecular: 871.9 g/mol
Clave InChI: BWBMUOOTJLNHSQ-SJBOGKINSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity is an oxetane ring-opened impurity of Paclitaxel . It is also known as paclitaxel impurity M . It has no significant biological activity .


Synthesis Analysis

The impurity arises from the rearrangement of the oxetane ring within the paclitaxel molecule. It is a well-documented degradation product of the anticancer drug paclitaxel. Understanding and controlling the formation of this impurity is crucial in the development, manufacturing, and storage of paclitaxel-based drugs.


Molecular Structure Analysis

The molecular formula of this compound is C47H53NO15 . Its molecular weight is 871.9 g/mol. The IUPAC name is [ (1S,2S,3R,4S,5S,7S,8S,10R,13S)-5,10-diacetyloxy-13- [ (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo [9.3.1.03,8]pentadec-11-enyl]methyl benzoate.


Chemical Reactions Analysis

The formation of the impurity involves the rearrangement of the oxetane ring within the paclitaxel molecule. The exact chemical reactions leading to this rearrangement are not specified in the available resources.


Physical And Chemical Properties Analysis

The boiling point of this compound is 1003.5±65.0°C at 760 mmHg . Its density is 1.41±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

Stability and Rearrangement Studies

  • Stability and Rearrangement of Paclitaxel : Paclitaxel's stability, critical for its efficacy and safety, is affected by the rearrangement involving the opening of the oxetane ring and migration of acetyl and benzoyl groups. This rearrangement occurs under specific conditions like heating or in organic solvents. The rearrangement derivatives were isolated and characterized, providing insights into the structural changes and stability of paclitaxel and its impurities (Pyo et al., 2007).

Degradation and Stability under Acidic Conditions

  • Degradation under Acidic Conditions : Research on paclitaxel and related compounds under acidic conditions reveals insights into the degradation process, especially the stability of the oxetane ring and its importance for the structural integrity of paclitaxel. This study provides a comprehensive understanding of the degradation pathways and the stability of paclitaxel in different pH environments (Tian & Stella, 2010).

Synthesis and Biological Evaluation

  • Synthesis of D-seco Paclitaxel Analogues : The synthesis of D-seco paclitaxel analogues from paclitaxel, involving the opening of the D-ring, and their biological evaluation provide valuable insights into the structural and functional importance of the oxetane ring in paclitaxel. This research highlights the significance of the 4-acetyl substituent and the oxetane ring in determining the A-ring conformation and its impact on biological activity (Barboni et al., 2001).

Impurity Profiling and Analysis

  • Impurity Profiling of Paclitaxel : A comprehensive study on the impurity profiles of paclitaxel and its injections using advanced analytical techniques provides important insights into the impurities present, including those involving the oxetane ring. This research is crucial for understanding the processing, quality control, and evaluation of paclitaxel (Zhang et al., 2016).

Theoretical Studies on Reactive Sites

  • Theoretical Study on Reactive Sites in Taxol : A theoretical study on paclitaxel and its analogues using density-functional theory and topological analysis reveals the significance of esterification of the hydroxyl group attached to the oxetane ring. This study enhances the understanding of the electronic structure and intramolecular interactions in paclitaxel, highlighting the role of the oxetane ring in its bioactivity (Zhou et al., 2009).

Análisis Bioquímico

Biochemical Properties

Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity plays a role in biochemical reactions primarily as a byproduct of paclitaxel synthesis. It interacts with various enzymes and proteins involved in the metabolic pathways of paclitaxel. Notably, it interacts with cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, including paclitaxel. The nature of these interactions often involves the binding of the impurity to the active sites of these enzymes, potentially inhibiting their activity and affecting the overall metabolism of paclitaxel .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not as pronounced as those of paclitaxel itself. It can influence cell function by interfering with cell signaling pathways and gene expression. For instance, the presence of this impurity may lead to altered expression of genes involved in drug metabolism and resistance, potentially impacting the efficacy of paclitaxel in cancer treatment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit the activity of enzymes such as cytochrome P450, leading to changes in the metabolism of paclitaxel. Additionally, it may affect the expression of genes involved in drug resistance, thereby influencing the overall therapeutic outcome of paclitaxel treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it may degrade under certain conditions, leading to the formation of other byproducts. Long-term studies have shown that the presence of this impurity can affect cellular function, particularly in in vitro studies where cells are exposed to the compound for extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant biological activity. At higher doses, it can lead to toxic or adverse effects, including potential inhibition of paclitaxel metabolism and altered gene expression. These threshold effects are crucial for understanding the safety and efficacy of paclitaxel formulations containing this impurity .

Metabolic Pathways

This compound is involved in the metabolic pathways of paclitaxel. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of paclitaxel. These interactions can affect metabolic flux and metabolite levels, potentially impacting the overall pharmacokinetics of paclitaxel .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed similarly to paclitaxel. It may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function and its interactions with other biomolecules within the cell .

Propiedades

IUPAC Name

[(1S,2S,3R,4S,5S,7S,8S,10R,13S)-5,10-diacetyloxy-13-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H53NO15/c1-25-31(63-43(57)36(52)35(28-16-10-7-11-17-28)48-41(55)29-18-12-8-13-19-29)23-47(59)40(54)38-45(6,39(53)37(62-27(3)50)34(25)44(47,4)5)32(51)22-33(61-26(2)49)46(38,58)24-60-42(56)30-20-14-9-15-21-30/h7-21,31-33,35-38,40,51-52,54,58-59H,22-24H2,1-6H3,(H,48,55)/t31-,32-,33-,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBMUOOTJLNHSQ-SJBOGKINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC(C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)O)(COC(=O)C6=CC=CC=C6)O)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]([C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)O)(COC(=O)C6=CC=CC=C6)O)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H53NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858276
Record name [(1S,2S,3R,4S,5S,7S,8S,10R,13S)-5,10-diacetyloxy-13-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

871.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

932042-85-8
Record name [(1S,2S,3R,4S,5S,7S,8S,10R,13S)-5,10-diacetyloxy-13-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.